Umbelliprenin

Description

Umbelliprenin has been reported in Ferula assa-foetida, Heracleum yungningense, and other organisms with data available.

RN given refers to cpd with unspecified isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUGVNEWCZUAA-WOWYBKFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317603 |

Source

|

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-17-7, 532-16-1, 30413-87-7 |

Source

|

| Record name | Umbelliprenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLIPRENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence of Umbelliprenin in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including promising antitumor effects. This technical guide provides a comprehensive overview of the natural sources of Umbelliprenin, presenting quantitative data on its prevalence in various plant species. Detailed experimental protocols for its extraction, isolation, and quantification are outlined to facilitate further research and development. Furthermore, this document elucidates the biosynthetic pathway of its precursor, umbelliferone, and key signaling pathways modulated by Umbelliprenin, visualized through schematic diagrams to enhance understanding of its mechanism of action.

Natural Sources of Umbelliprenin

Umbelliprenin is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][3][4] The genus Ferula is a particularly rich source of this compound. Recent studies have also identified its presence in other genera, expanding the known botanical distribution of this bioactive molecule.

Major Plant Families and Genera

-

Apiaceae (Umbelliferae) Family: This family is the most significant source of Umbelliprenin.

-

Ferula Genus: Various species of Ferula are known to produce high concentrations of Umbelliprenin, often localized in the roots and rhizomes.[5] Notable species include Ferula szowitsiana, Ferula assa-foetida, Ferula persica, and Ferula sinkiangensis.[5][6]

-

Artemisia Genus: Umbelliprenin has been isolated from Artemisia absinthium and Artemisia vulgaris, though typically at lower concentrations compared to Ferula species.[5]

-

Other Apiaceae Genera: The compound has also been reported in Anethum graveolens (dill), Pimpinella anisum (anise), Ferulago campestris, and Ammi majus.[5][7][8]

-

-

Rutaceae Family: Certain members of the Rutaceae family, such as Citrus species (e.g., Citrus limon), contain Umbelliprenin, particularly in the peel exocarps.[5][9]

-

Lythraceae Family: Notably, Umbelliprenin has been quantified in pomegranate (Punica granatum) seeds.[10]

Quantitative Analysis of Umbelliprenin in Natural Sources

The concentration of Umbelliprenin varies significantly depending on the plant species, the specific plant part, geographical location, and environmental conditions.[5] The following tables summarize the reported quantitative data.

| Plant Family | Genus/Species | Plant Part | Concentration/Yield | Reference(s) |

| Apiaceae | Ferula spp. (F. szowitsiana, F. assa-foetida, F. persica) | Roots, Rhizomes, Oleo-gum-resin | Up to 3.2% dry weight | [5] |

| Artemisia spp. (A. absinthium, A. vulgaris) | Aerial parts | 0.05–0.8% dry weight | [5] | |

| Anethum graveolens (Dill) | Seeds | Yields ranging from 1.7% to 14.4% from ethanolic extracts | [7][8] | |

| Pimpinella anisum (Anise) | Seeds | Yields ranging from 1.7% to 14.4% from ethanolic extracts | [7][8] | |

| Ferulago campestris | Seeds | Yields ranging from 1.7% to 14.4% from ethanolic extracts | [7][8] | |

| Rutaceae | Citrus spp. | Peel exocarps | Presence reported, specific concentration not detailed in the provided search results. | [5] |

| Lythraceae | Punica granatum (Pomegranate) | Seeds | 6.53 ± 0.12 µg/g of dry extract | [10] |

Experimental Protocols

The extraction, isolation, and quantification of Umbelliprenin from plant matrices are critical steps for research and drug development. The following sections detail common methodologies.

Extraction of Umbelliprenin from Plant Material

Objective: To extract Umbelliprenin and other secondary metabolites from dried and powdered plant material.

Methodology:

-

Plant Material Preparation: Collect and dry the desired plant parts (e.g., roots, seeds, aerial parts). Grind the dried material into a fine powder to increase the surface area for solvent extraction.

-

Solvent Selection: Ethanol (EtOH) has been shown to be an efficient solvent for extracting Umbelliprenin.[7][8] Other solvents such as chloroform have also been used.[11]

-

Extraction Techniques:

-

Maceration: Soak the powdered plant material in the selected solvent (e.g., absolute ethanol) for an extended period (e.g., 24-96 hours) at room temperature with occasional agitation.[7][10]

-

Ultrasound-Assisted Extraction (UAE): Suspend the plant powder in the solvent and subject it to ultrasonic waves for a shorter duration (e.g., 1 to 10 minutes).[7][10] This technique can improve extraction efficiency.

-

Microwave-Assisted Extraction (MAE): Heat the solvent-plant material mixture in a controlled microwave system. This method can significantly reduce extraction time.[7]

-

-

Filtration and Concentration: After extraction, separate the liquid extract from the solid plant residue by filtration. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification of Umbelliprenin

Objective: To isolate pure Umbelliprenin from the crude extract.

Methodology:

-

Chromatographic Techniques:

-

Preparative Thin-Layer Chromatography (PTLC): Apply the concentrated crude extract to a preparative TLC plate and develop it with a suitable solvent system (e.g., petroleum ether/ethyl acetate, 2:1 v/v).[11] Scrape the band corresponding to the Rf value of Umbelliprenin and elute the compound with a suitable solvent.

-

Column Chromatography: Pack a column with silica gel and apply the crude extract. Elute the column with a gradient of solvents (e.g., petroleum ether: ethyl acetate) to separate the different components.[12] Collect the fractions and monitor them by TLC to identify those containing Umbelliprenin.

-

Quantification of Umbelliprenin

Objective: To determine the precise amount of Umbelliprenin in an extract.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV/Vis detector is suitable.

-

Column: A reverse-phase column, such as a Lichrosorb® RP-18, is commonly used.[7]

-

Mobile Phase: A gradient mixture of water, acetonitrile, and an acid (e.g., formic acid) is often employed.[7]

-

Detection: Monitor the eluent at a wavelength where Umbelliprenin shows maximum absorbance.

-

Quantification: Prepare a calibration curve using a pure standard of Umbelliprenin. Inject the plant extract and compare the peak area with the calibration curve to determine the concentration.[7]

-

-

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and better resolution. The principles are similar to HPLC, but it uses columns with smaller particle sizes and higher pressures.[10]

Biosynthetic and Signaling Pathways

Biosynthesis of Umbelliferone (A Precursor to Umbelliprenin)

Umbelliprenin is a prenylated derivative of umbelliferone (7-hydroxycoumarin). The biosynthesis of umbelliferone proceeds through the phenylpropanoid pathway. The key enzymatic steps are outlined below.[13][14][15]

Caption: Biosynthesis pathway of Umbelliferone.

Signaling Pathways Modulated by Umbelliprenin

Umbelliprenin exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways. These include pathways involved in apoptosis, cell cycle regulation, migration, and invasion.[1]

Caption: Key signaling pathways modulated by Umbelliprenin.

Conclusion

Umbelliprenin is a promising natural compound with a well-documented presence in several plant families, most notably the Apiaceae. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers interested in the isolation, characterization, and further development of this molecule. The elucidation of its effects on critical cellular signaling pathways underscores its potential as a lead compound in drug discovery, particularly in the field of oncology. Further investigations into its biosynthesis, pharmacological properties, and clinical efficacy are warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]

- 6. Umbelliprenin and lariciresinol isolated from a long-term-used herb medicine Ferula sinkiangensis induce apoptosis and G0/G1 arresting in gastric cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. UHPLC-UV/Vis Quantitative Analysis of Hydroxylated and O-prenylated Coumarins in Pomegranate Seed Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Umbelliprenin from Ferula persica roots inhibits the red pigment production in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Umbelliprenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Dated: November 10, 2025

Abstract

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest for its diverse pharmacological activities. This technical document provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological effects, with a focus on its anticancer and anti-inflammatory mechanisms. Detailed experimental protocols for assessing its activity and diagrams of its known signaling pathways are provided to support further research and development.

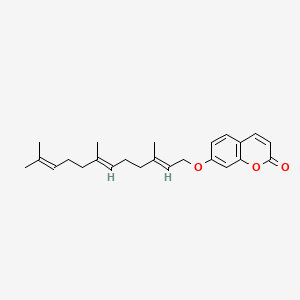

Chemical Identity and Structure

Umbelliprenin, systematically named 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, is classified as a prenylated coumarin.[1] Its structure consists of a coumarin core (a benzopyran-2-one) attached to a farnesyl group via an ether linkage at the 7-hydroxy position. This sesquiterpene tail is crucial for its lipophilicity and biological activity.[1] It is structurally similar to auraptene, another bioactive coumarin, differing only by the length of the 7-prenyloxy chain, which contains 15 carbons in umbelliprenin compared to 10 in auraptene.

Molecular Structure:

Image Source: PubChem CID 1781413

Physicochemical Properties

The physicochemical properties of umbelliprenin are critical for its handling, formulation, and pharmacokinetic profile. The data compiled from various sources are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | [1] |

| Synonyms | 7-Farnesyloxycoumarin | [2] |

| CAS Number | 532-16-1 | [1][2] |

| Molecular Formula | C₂₄H₃₀O₃ | [1][2] |

| Molecular Weight | 366.5 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 57.5 - 59.1 °C | [1] |

| Solubility | Soluble in DMF (30 mg/ml) and DMSO (5 mg/ml).[2] Exhibits lipophilic nature. | [1] |

| Chemical Stability | Stable under standard laboratory conditions; may degrade with prolonged light exposure. | [1] |

Biological Properties and Mechanisms of Action

Umbelliprenin exhibits a range of biological activities, primarily investigated in the contexts of oncology and inflammation.

Anticancer Activity

Umbelliprenin has demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines, including lung, pancreatic, and breast cancer, as well as leukemia.[3][4] A primary mechanism for this activity is the induction of apoptosis.

Apoptosis Induction: Umbelliprenin activates both the intrinsic and extrinsic pathways of apoptosis.[1][5]

-

Extrinsic Pathway: It triggers the activation of caspase-8.[1][5]

-

Intrinsic Pathway: It induces the activation of caspase-9 and concurrently inhibits the anti-apoptotic protein Bcl-2.[1][5]

-

Signaling Inhibition: In pancreatic cancer, umbelliprenin has been shown to induce apoptosis by blocking the Akt/mTOR signaling pathway.[2][6]

// Nodes Umbelliprenin [label="Umbelliprenin", fillcolor="#FBBC05", fontcolor="#202124"]; Extrinsic [label="Extrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Executioner [label="Executioner\nCaspases\n(e.g., Caspase-3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AktmTOR [label="Akt/mTOR Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Umbelliprenin -> Extrinsic [color="#4285F4"]; Umbelliprenin -> Intrinsic [color="#4285F4"]; Umbelliprenin -> AktmTOR [label="Inhibits", color="#EA4335", arrowhead=tee];

Extrinsic -> Caspase8 [color="#202124"]; Intrinsic -> Caspase9 [color="#202124"]; Intrinsic -> Bcl2 [label="Inhibits", color="#EA4335", arrowhead=tee];

Caspase8 -> Executioner [color="#202124"]; Caspase9 -> Executioner [color="#202124"]; Executioner -> Apoptosis [color="#202124"]; AktmTOR -> Apoptosis [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; }

Caption: Umbelliprenin-induced apoptosis signaling pathways.

Anti-inflammatory Activity

Umbelliprenin possesses significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators.

-

Enzyme Inhibition: It is a potent inhibitor of 5-lipoxygenase (5-LO).[2]

-

Mediator Suppression: In lipopolysaccharide (LPS)-stimulated macrophages, umbelliprenin suppresses the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

-

Signaling Pathway: The anti-inflammatory effects are linked to the reduction of the NF-κB signaling pathway, a central regulator of inflammation.[8]

// Nodes Stimulus [label="Inflammatory Stimulus\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Umbelliprenin [label="Umbelliprenin", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#5F6368", fontcolor="#FFFFFF"]; iNOS_COX2 [label="iNOS / COX-2\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mediators [label="Inflammatory Mediators\n(NO, PGE₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimulus -> NFkB [color="#202124"]; Umbelliprenin -> NFkB [label="Inhibits", color="#EA4335", arrowhead=tee]; NFkB -> iNOS_COX2 [label="Promotes", color="#34A853"]; iNOS_COX2 -> Mediators [color="#202124"]; Mediators -> Inflammation [color="#202124"]; }

Caption: Umbelliprenin's anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of umbelliprenin.

Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration of umbelliprenin that inhibits cell viability by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., 4T1, A549, QU-DB) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[3][4]

-

Treatment: Prepare serial dilutions of umbelliprenin (e.g., 3, 6, 12, 25, 50, 100, 200 µg/ml) in the appropriate cell culture medium.[4] Replace the existing medium in the wells with the umbelliprenin solutions. Include a vehicle control (e.g., 0.5% DMSO).

-

Incubation: Incubate the treated plates for specified time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

// Nodes Start [label="Start: Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add Umbelliprenin\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate\n(24, 48, 72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTT [label="Add MTT Reagent\n(4h incubation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubilize [label="Remove Supernatant,\nAdd DMSO", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC₅₀", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> Incubate; Incubate -> MTT; MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells (e.g., BxPC-3, Jurkat) at a density of 1x10⁵ cells/well in a 6-well plate.[2] After 24 hours, treat with desired concentrations of umbelliprenin (e.g., 0, 10, 20, 40 µg/mL) for 24-48 hours.[2]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI Apoptosis Detection kit).[2]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins.

-

Cell Lysis: Treat Jurkat cells with umbelliprenin as described above.[1] Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-8, cleaved caspase-9, and Bcl-2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Umbelliprenin is a promising natural compound with well-defined cytotoxic and anti-inflammatory properties. Its ability to induce apoptosis through multiple pathways and inhibit key inflammatory signaling cascades makes it a strong candidate for further investigation in drug development programs, particularly in oncology and for the treatment of inflammatory disorders. The protocols and pathway diagrams provided herein serve as a technical resource to facilitate and standardize future research on this potent sesquiterpene coumarin.

References

- 1. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating cytotoxic effect of nanoliposomes encapsulated with umbelliprenin on 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Umbelliferone Ameliorates Complete Freund Adjuvant-Induced Arthritis via Reduction of NF-κB Signaling Pathway in Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Umbelliprenin in Ferula Species

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Umbelliprenin, a prominent sesquiterpene coumarin found in various Ferula species, has garnered significant attention for its diverse pharmacological activities, including antitumor, anti-inflammatory, and cancer chemopreventive properties.[1][2] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and optimizing its production for pharmaceutical use. This technical guide provides an in-depth overview of the complete biosynthetic pathway of Umbelliprenin, detailing the synthesis of its two primary precursors—the coumarin moiety (umbelliferone) and the sesquiterpene unit (farnesyl pyrophosphate)—and their final enzymatic condensation. The guide includes key enzymes, relevant quantitative data, detailed experimental protocols for pathway elucidation, and logical diagrams to visualize the biochemical processes.

Introduction to Umbelliprenin

Umbelliprenin is a natural prenylated coumarin, structurally defined as 7-farnesyloxycoumarin. It belongs to the class of sesquiterpene coumarins, which are characterized by a C15 isoprenoid chain attached to a coumarin backbone.[3][4] Found abundantly in the oleo-gum-resins of plants from the genus Ferula (Apiaceae family), such as Ferula persica and Ferula szowitsiana, Umbelliprenin is a key bioactive constituent.[1][4] Its biosynthesis is a complex process that merges two major streams of plant secondary metabolism: the Phenylpropanoid Pathway and the Terpenoid Pathway.

The Convergent Biosynthetic Pathway of Umbelliprenin

The formation of Umbelliprenin is a convergent process requiring the synthesis of two distinct molecular precursors which are then joined in a final enzymatic step.

-

Umbelliferone Moiety Synthesis via the Phenylpropanoid Pathway.

-

Sesquiterpene Moiety Synthesis via the Mevalonate (MVA) Pathway to produce Farnesyl Pyrophosphate (FPP).

-

Final Assembly through a prenylation reaction catalyzed by a prenyltransferase.

2.1 Synthesis of the Umbelliferone Core: The Phenylpropanoid Pathway

The umbelliferone (7-hydroxycoumarin) scaffold is derived from the amino acid L-phenylalanine through the general phenylpropanoid pathway. This multi-step enzymatic process involves hydroxylation and the formation of a lactone ring.[5][6]

The key enzymatic steps are:

-

Deamination of L-Phenylalanine: Phenylalanine Ammonia Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.

-

Hydroxylation at C4: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, yielding p-coumaric acid.

-

Activation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule to its carboxyl group, forming p-coumaroyl-CoA.

-

Hydroxylation at C2 and Lactonization: The crucial step for coumarin formation is the ortho-hydroxylation of the phenyl ring. p-Coumaroyl-CoA 2'-hydroxylase (C2'H) hydroxylates p-coumaroyl-CoA at the 2-position. This is followed by a spontaneous trans/cis isomerization of the side chain and an intramolecular cyclization (lactonization) to yield umbelliferone.[7]

2.2 Synthesis of the Sesquiterpene Moiety: Farnesyl Pyrophosphate

The C15 farnesyl group of Umbelliprenin is supplied by (2E, 6E)-farnesyl pyrophosphate (FPP). FPP is a central intermediate in terpenoid biosynthesis, formed from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[8] In plants, these C5 units are produced by two distinct pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. The MVA pathway is generally responsible for producing FPP for sesquiterpenoid and triterpenoid synthesis.[9][10]

The MVA pathway begins with Acetyl-CoA and proceeds as follows:

-

Formation of HMG-CoA: Three molecules of Acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Formation of Mevalonate: HMG-CoA Reductase (HMGR), a key rate-limiting enzyme, reduces HMG-CoA to mevalonate.

-

Phosphorylation and Decarboxylation: A series of phosphorylation and decarboxylation steps convert mevalonate into IPP.[11]

-

Isomerization: IPP Isomerase (IDI) converts IPP to DMAPP.

-

Chain Elongation: Farnesyl Pyrophosphate Synthase (FPPS) catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule, first forming geranyl pyrophosphate (GPP, C10) and then FPP (C15).[12][13]

2.3 Final Assembly: O-Prenylation of Umbelliferone

The final step in Umbelliprenin biosynthesis is the covalent attachment of the farnesyl moiety from FPP to the 7-hydroxyl group of umbelliferone. This reaction is an O-prenylation (forming an ether linkage) and is catalyzed by a specific prenyltransferase (PT) .[14][15] Plant aromatic prenyltransferases are often membrane-bound enzymes that exhibit specificity for both the aromatic acceptor (umbelliferone) and the prenyl donor (FPP).[16][17] While the exact prenyltransferase responsible for Umbelliprenin synthesis in Ferula has not been isolated and characterized in detail, its activity is inferred from the structure of the final product.

Quantitative Data

Specific enzyme kinetic data for the prenyltransferase that synthesizes Umbelliprenin in Ferula species is not extensively documented in publicly available literature. However, data from related studies on coumarin biosynthesis and extraction yields provide valuable quantitative insights.

Table 1: Umbelliprenin Yield from Apiaceae Species Extracts

This table summarizes the quantitative yield of Umbelliprenin from various plant extracts, highlighting the efficiency of different extraction methods. The data is derived from studies on Ferulago campestris, a plant in the same Apiaceae family as Ferula.

| Plant Species | Extraction Solvent | Method | Umbelliprenin Yield (% of total extract) | Reference |

| Ferulago campestris | Ethanol (EtOH) | Maceration | 14.4% | [18] |

| Ferulago campestris | EtOH/H₂O (7:3) | Maceration | 8.2% | [18] |

| Anethum graveolens | Ethanol (EtOH) | Maceration | 4.8% | [18] |

| Pimpinella anisum | Ethanol (EtOH) | Maceration | 1.7% | [18] |

Table 2: Kinetic Parameters of an Analogous Coumarin Prenyltransferase

To provide a frame of reference, this table shows kinetic data for a bergaptol 5-O-geranyltransferase from lemon peel, which catalyzes a similar O-prenylation reaction on a coumarin substrate, though with a C10 (geranyl) instead of a C15 (farnesyl) donor.

| Enzyme | Substrate | Apparent Kₘ (µM) | Reference |

| Bergaptol 5-O-geranyltransferase | Geranyl Pyrophosphate (GPP) | 9 | [19][20] |

| (from Citrus limon) | Bergaptol | 140 | [19][20] |

Experimental Protocols

Elucidating a biosynthetic pathway like that of Umbelliprenin involves a multi-step approach combining gene discovery, heterologous expression, and analytical chemistry.

4.1 General Workflow for Biosynthetic Pathway Elucidation

The discovery of genes and enzymes in a natural product pathway typically follows a systematic workflow. This involves generating transcriptomic data from the plant tissue of interest, identifying candidate genes through bioinformatics, and validating their function through in vitro or in vivo expression systems.[21][22]

4.2 Protocol for Isolation and Assay of Prenyltransferase Activity

This protocol is adapted from methodologies used for characterizing membrane-bound plant prenyltransferases.[19][20][23]

-

Plant Material Homogenization:

-

Flash-freeze fresh Ferula root tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1% PVP) using a blender or homogenizer.

-

-

Microsome Preparation:

-

Filter the homogenate through layers of miracloth to remove cell debris.

-

Centrifuge the filtrate at 10,000 x g for 20 min at 4°C to pellet mitochondria and chloroplasts.

-

Collect the supernatant and subject it to ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum-bound enzymes).

-

Resuspend the microsomal pellet in a small volume of assay buffer (e.g., 50 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT). Determine protein concentration using a Bradford or BCA assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

50 µL of microsomal protein suspension (approx. 50-100 µg).

-

Assay buffer to a final volume of 100 µL.

-

10 mM MgCl₂ (divalent cations are often required for PT activity).

-

100 µM Umbelliferone (aromatic substrate).

-

50 µM Farnesyl Pyrophosphate (prenyl donor).

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.

-

-

Product Extraction and Analysis:

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the residue in methanol for analysis by LC-MS/MS to detect the formation of Umbelliprenin (m/z 313.17 [M+H]⁺).

-

4.3 Protocol for LC-MS/MS Analysis of Umbelliprenin

This protocol provides a robust method for the detection and quantification of Umbelliprenin in plant extracts or enzyme assay products.[24][25][26][27]

-

Sample Preparation:

-

Prepare plant extracts by macerating dried, powdered plant material in ethanol.

-

For enzyme assays, use the extracted product as described in Protocol 4.2.

-

Filter all samples through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Instrument: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 313.17 (for [M+H]⁺ of Umbelliprenin).

-

Product Ions (Q3): Monitor characteristic fragments of Umbelliprenin (e.g., m/z 131, 175, 205, which correspond to fragmentation of the farnesyl chain and coumarin core). The specific fragments should be optimized by infusing a pure standard.

-

Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the specific instrument.

-

Conclusion and Future Outlook

The biosynthesis of Umbelliprenin in Ferula species is a testament to the intricate networking of plant metabolic pathways. By integrating the phenylpropanoid and terpenoid pathways, the plant produces a specialized metabolite with significant biological value. While the overall pathway is well-understood, key areas remain for future research. The definitive identification, cloning, and kinetic characterization of the specific farnesyltransferase that catalyzes the final step in Ferula are critical missing pieces. A deeper understanding of the regulation and compartmentalization of these pathways could empower metabolic engineering efforts to create high-yielding plant or microbial systems for the sustainable production of Umbelliprenin, paving the way for its broader application in drug development and therapeutics.

References

- 1. Phytochemistry and pharmacology of Ferula persica Boiss.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Umbelliprenin from Ferula szowitsiana Activates both Intrinsic and Extrinsic Pathways of Apoptosis in Jurkat T-CLL cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Umbelliferone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Elucidation of the biosynthesis pathway and heterologous construction of a sustainable route for producing umbelliferone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ZFIN GO: Biological Process: farnesyl diphosphate biosynthetic process, mevalonate pathway [zfin.org]

- 10. Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "(2E, 6E)-farnesyl diphosphate synthase in isoprenoid biosynthesis path" by Sarah Kono [digitalcommons.cortland.edu]

- 13. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 24. Ferula communis leaf extract: antioxidant capacity, UHPLC–MS/MS analysis, and in vivo and in silico toxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [PDF] A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils | Semantic Scholar [semanticscholar.org]

- 26. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Biological Screening of Umbelliprenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant attention within the scientific community for its diverse pharmacological potential.[1] Chemically identified as 7-farnesyloxycoumarin, this compound is primarily isolated from various species of the Ferula genus (Apiaceae family) but is also found in other plants such as those from the Rutaceae family.[1][2][3] Structurally, it belongs to the 7-prenyloxycoumarins, a class of secondary metabolites known for their wide range of biological activities.[1][3] Preliminary in vitro and in vivo studies have revealed that Umbelliprenin exhibits promising anti-cancer, anti-inflammatory, immunomodulatory, and enzyme-inhibiting properties.[1][2][3] This technical guide provides a comprehensive overview of the principal biological activities of Umbelliprenin identified during preliminary screening, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Anti-Cancer and Cytotoxic Activities

A significant body of research has focused on the anti-tumor potential of Umbelliprenin across a wide array of cancer cell lines.[1] Studies consistently demonstrate that its effects are dose- and time-dependent, primarily inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[4][5][6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic effects of Umbelliprenin have been quantified against numerous human and murine cancer cell lines, as summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | IC50 (µg/mL) | Reference |

| Lung Cancer | |||||

| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | ~17.2 | [4][7] |

| A549 | Adenocarcinoma | 48 | 52 ± 1.97 | ~19.0 | [4][7] |

| Colorectal Cancer | |||||

| HT29 | Human Colorectal Adenocarcinoma | 72 | - | 37.1 ± 1.4 | [8] |

| CT26 | Mouse Colon Carcinoma | 48 | - | 53.2 ± 3.6 | [8] |

| SW48 | Human Colon Adenocarcinoma (Invasive) | 48 | 77 | ~28.2 | [6] |

| SW1116 | Human Colon Adenocarcinoma (Non-invasive) | 48 | >200 (Cytotoxic only at high conc.) | >73.2 | [6] |

| Breast Cancer | |||||

| 4T1 | Mouse Mammary Carcinoma | 24 | - | 30.9 ± 3.1 | [8] |

| 4T1 | Mouse Mammary Carcinoma | 48 | - | 24.53 | [5] |

| 4T1 | Mouse Mammary Carcinoma | 72 | - | 62.2 ± 4.8 | [8] |

| MCF-7 | Human Breast Adenocarcinoma | - | - | - | [9] |

| MDA-MB-231 | Human Breast Adenocarcinoma | - | IC10 = 20 | IC10 = 7.3 | [10] |

| SKBR-3 | Human Breast Adenocarcinoma | - | 103.9 | ~38.0 | |

| Glioma | |||||

| A172 | Human Glioblastoma | 24 | - | 51.9 ± 6.7 | [8] |

| GL26 | Mouse Glioma | - | - | - | [9] |

| Leukemia | |||||

| Jurkat T-CLL | T-cell Chronic Lymphocytic Leukemia | 16 | ~50 | ~18.3 | [11] |

| Gastric Cancer | |||||

| AGS | Human Gastric Adenocarcinoma | - | 11.74 | ~4.3 | [1] |

| BGC-823 | Human Gastric Adenocarcinoma | - | 24.62 | ~9.0 | [1] |

| Normal Cells | |||||

| L929 | Mouse Fibroblast | 24-72 | IC50 ~3x higher than CT26 | - | [12] |

| PBMNCs | Peripheral Blood Mononuclear Cells | 48 | Non-toxic at ≤50 µM | Non-toxic at ≤18.3 µg/mL | [4][7][8] |

| BMDSCs | Bone Marrow-Derived Stem Cells | 72 | - | 120.4 ± 5 (Human) | [8] |

Note: Conversion from µg/mL to µM is based on Umbelliprenin's molecular weight of 366.44 g/mol .

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., A549, QU-DB) are seeded into 96-well plates at a specific density (e.g., 5,000-7,000 cells/well) and allowed to adhere for 24 hours in a suitable medium like RPMI-1640 with 10% FBS.[4][5]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Umbelliprenin (e.g., 10, 20, 50, 100, 200 µM) or a vehicle control (e.g., 0.5% DMSO).[4]

-

Incubation: Plates are incubated for specified time intervals (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[5][8]

-

MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[13]

-

Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[13]

This flow cytometry-based method quantifies the extent of apoptosis induced by a compound.

-

Cell Treatment: Cells are treated with Umbelliprenin at a predetermined concentration (e.g., its IC50 value) for a specific duration (e.g., 48 hours).[4]

-

Cell Harvesting & Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes) are added.[7]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4]

Signaling Pathways in Umbelliprenin-Induced Apoptosis

Umbelliprenin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[14] It triggers a caspase cascade, leading to programmed cell death. Furthermore, it modulates key survival and angiogenesis pathways like PI3K/AKT/ERK.[10]

Anti-inflammatory and Immunomodulatory Activities

Umbelliprenin demonstrates significant anti-inflammatory and immunomodulatory properties by altering the production of key inflammatory mediators and cytokines.[2][15]

Quantitative Anti-inflammatory Data

Studies show Umbelliprenin can suppress pro-inflammatory markers and modulate T-helper cell responses.

| Parameter | Model | Effect of Umbelliprenin | Reference |

| Cytokines | |||

| IFN-γ | C57/BL6 Mice Splenocytes | Significant Increase | [2] |

| IFN-γ | CT26 Tumor-bearing Mice | Significant Increase | [16] |

| IL-4 | C57/BL6 Mice Sera | Significant Increase (28-fold) | [2] |

| IL-4 | CT26 Tumor-bearing Mice | Significant Decrease | [16] |

| IL-10 | C57/BL6 Mice Splenocytes | Significant Increase | [2] |

| TNF-α | Murine Chronic Inflammation Model | Significant Decrease | [17] |

| Inflammatory Mediators | |||

| Nitric Oxide (NO) | LPS-stimulated Macrophages | Significant Suppression | [15] |

| Prostaglandin E2 (PGE2) | LPS-stimulated Macrophages | Significant Suppression | [15] |

| Enzymes | |||

| iNOS Expression | LPS-stimulated Macrophages | Reduction | [15] |

| COX-2 Expression | LPS-stimulated Macrophages | Reduction | [15] |

| Cell Proliferation | |||

| Splenocyte Proliferation | PHA-stimulated Splenocytes | Remarkable Reduction | [15] |

Experimental Protocols

This protocol is used to assess the anti-inflammatory effect on macrophages.

-

Cell Culture: Mouse peritoneal macrophages are harvested and cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of Umbelliprenin for a short period (e.g., 1 hour) before being stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[15]

-

Incubation: The cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[15]

-

PGE2 Measurement: The level of PGE2 in the supernatant is quantified using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.[15]

This technique is used to determine the expression levels of key inflammatory enzymes.

-

Protein Extraction: Following treatment with Umbelliprenin and/or LPS, cells are lysed to extract total protein. Protein concentration is determined using a method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified to determine relative protein expression.[15]

Signaling in Immunomodulation

Umbelliprenin influences the adaptive immune response by shifting the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. In some models, it promotes a Th2-dominant response, characterized by increased IL-4 and IL-10, which is typically associated with anti-inflammatory and regulatory effects.[2] It also directly suppresses the inflammatory cascade in macrophages by inhibiting the expression of iNOS and COX-2, the enzymes responsible for producing NO and PGE2.[15]

Enzyme Inhibition

Preliminary screenings have identified Umbelliprenin as an inhibitor of several key enzymes involved in inflammation and cancer progression.

Quantitative Enzyme Inhibition Data

| Target Enzyme | Activity | IC50 | Reference |

| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | 0.0725 µM | [18] |

| Matrix Metalloproteinases (MMPs) | Anti-metastatic | Inhibition observed | [2] |

| β-lactamase | Antibiotic Resistance | 54 ± 2.9 µM | [19] |

Experimental Protocol

This is a common in vitro method to screen for anti-inflammatory potential.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme (soybean lipoxygenase), and various concentrations of Umbelliprenin or a reference inhibitor (e.g., nordihydroguaiaretic acid - NDGA).

-

Initiation: The reaction is initiated by adding the substrate, linoleic acid.

-

Measurement: The enzyme catalyzes the formation of a conjugated diene hydroperoxide from linoleic acid, which can be continuously monitored by measuring the increase in absorbance at 234 nm with a spectrophotometer.[18]

-

Calculation: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of Umbelliprenin to that of the control. The IC50 value is then determined from the dose-response curve.

Conclusion

The preliminary biological screening of Umbelliprenin reveals it to be a multifaceted natural compound with significant therapeutic potential. Its ability to induce apoptosis in a wide range of cancer cells, often with greater selectivity for malignant cells over normal ones, positions it as a strong candidate for further oncology research.[1][11] Concurrently, its potent anti-inflammatory and immunomodulatory activities, mediated through the inhibition of key enzymes like 5-LOX and COX-2 and the modulation of cytokine profiles, suggest its utility in treating inflammatory disorders.[2][15][18] The detailed protocols and quantitative data presented herein provide a foundational guide for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of Umbelliprenin.

References

- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. colorectalresearch.sums.ac.ir [colorectalresearch.sums.ac.ir]

- 7. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]

- 11. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Impact of umbelliprenin-containing niosome nanoparticles on VEGF-A and CTGF genes expression in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brieflands.com [brieflands.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sid.ir [sid.ir]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Profile of Sesquiterpene Coumarins

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological properties of sesquiterpene coumarins, a significant class of natural products. Sesquiterpene coumarins are hybrid molecules primarily isolated from plants of the Apiaceae (Umbelliferae), Asteraceae (Compositae), and Rutaceae families.[1][2] They consist of a coumarin core linked to a C15 sesquiterpene moiety, most commonly through an ether linkage.[1][2] This unique structural combination endows them with a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This guide details their anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anti-inflammatory Activity

Sesquiterpene coumarins have demonstrated significant anti-inflammatory potential by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Their mechanism of action often involves the suppression of inflammatory responses in immune cells like macrophages.

Mechanism of Action

Several studies have shown that sesquiterpene coumarins exert their anti-inflammatory effects by inhibiting the expression and production of inflammatory cytokines and enzymes. For instance, compounds isolated from Ferula sinkiangensis have been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[3][4] The primary mechanism involves the downregulation of mRNA expression for inflammatory mediators including NO, tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] One notable compound, (3'S, 5'S, 8'R, 9'S, 10'R)-kellerin, was identified as a major contributor to these anti-neuroinflammatory effects.[3] Similarly, other sesquiterpene coumarins have been found to decrease NO production in RAW 264.7 macrophages stimulated by LPS.[5] This inhibition of key inflammatory markers highlights their potential as therapeutic agents for inflammatory disorders.[6][7][8]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |

| Compound 2 | NO Production Inhibition | BV2 Microglial Cells | 1.63 µmol·L⁻¹ | [4] |

| Compound 3 | NO Production Inhibition | BV2 Microglial Cells | 12.25 µmol·L⁻¹ | [4] |

| Compound 6 | NO Production Inhibition | BV2 Microglial Cells | 7.89 µmol·L⁻¹ | [4] |

| Compound 18 | NO Production Inhibition | RAW 264.7 Macrophages | 2.3 µM | [5] |

Signaling Pathway: Inhibition of Inflammatory Mediators

Caption: LPS-induced inflammatory signaling cascade and its inhibition by sesquiterpene coumarins.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol details the procedure for evaluating the anti-inflammatory activity of sesquiterpene coumarins by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[5]

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test sesquiterpene coumarin compounds

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) standard

-

96-well culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test sesquiterpene coumarins for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A negative control group should receive no LPS stimulation.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis: Calculate the percentage of NO production inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] x 100 The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting a dose-response curve.

Anticancer Activity

Sesquiterpene coumarins have emerged as a class of natural products with significant cytotoxic and anticancer potential.[6] Their activity spans multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.[8][9]

Mechanism of Action

The anticancer effects of sesquiterpene coumarins are multifaceted.

-

Apoptosis Induction: Compounds like Ferulin C have been shown to induce apoptosis in breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[9] This leads to the cleavage and activation of executioner caspases (caspase-3, -7, -9) and Poly (ADP-ribose) polymerase (PARP).[9] Sinkiangenol E was also found to induce apoptosis in HeLa cervical cancer cells.[10] Mogoltadone has been shown to increase caspase-3, -8, and -9 activity in COLO 205 colon cancer cells.[11]

-

Cell Cycle Arrest: Some sesquiterpene coumarins can halt the progression of the cell cycle. For example, Sinkiangenol E arrests the cell cycle at the G0/G1 phase in HeLa cells.[10]

-

Signaling Pathway Modulation: These compounds can interfere with key cancer-related signaling pathways. Coumarins, in general, are known to target the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[9] Sinkiangenol E activates the MAPK pathway to regulate apoptosis-related proteins.[10]

-

Reversal of Multidrug Resistance (MDR): Certain sesquiterpene coumarins, such as conferdione and samarcandin, can reverse multidrug resistance in cancer cells.[9] They achieve this by inhibiting the efflux pump activity of proteins like multidrug resistance-related protein 2 (MRP2), thereby enhancing the efficacy of conventional chemotherapy agents like cisplatin.[9]

Quantitative Data: Cytotoxic Activity

| Compound | Cancer Cell Line | Assay | IC₅₀ Value | Reference |

| n-Hexane Fraction (F. narthex) | PC3 (Prostate) | MTT | 5.434 µg/mL | [12] |

| Conferol (2) | COLO 205 (Colon) | - | 4.07 µM | [11] |

| Conferol (2) | K-562 (Leukemia) | - | 12.80 µM | [11] |

| Conferol (2) | MCF-7 (Breast) | - | 5.81 µM | [11] |

| Mogoltadone (5) | COLO 205 (Colon) | - | 4.10 µM | [11] |

| Mogoltadone (5) | K-562 (Leukemia) | - | 2.73 µM | [11] |

| Mogoltadone (5) | MCF-7 (Breast) | - | 3.94 µM | [11] |

| (17'E) - isomarcandin | Hela (Cervix) | - | 5.29 µM | [13] |

| (17'E) - isomarcandin | A549 (Lung) | - | 4.01 µM | [13] |

| (17'E) - isomarcandin | HT-29 (Colon) | - | 4.16 µM | [13] |

| (17'E) - 9'α, 12'β - isomarcandin | HT-29 (Colon) | - | 8.94 µM | [13] |

Signaling Pathway: Apoptosis Induction

Caption: Intrinsic apoptosis pathway induced by sesquiterpene coumarins.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a method for assessing the cytotoxic effects of sesquiterpene coumarins on cancer cell lines.[14]

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Appropriate cell culture medium and supplements

-

Test sesquiterpene coumarin compounds

-

Doxorubicin or Cisplatin (positive control)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 1000-2000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds and the positive control drug for 72 hours.

-

Cell Fixation: After treatment, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

-

Removing Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Dye Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound SRB dye.

-

Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition. The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Sesquiterpene coumarins have been reported to possess antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[15][16] This activity is crucial in the search for new therapeutic agents to combat the rise of antibiotic-resistant bacteria.

Mechanism of Action

The precise mechanisms of antimicrobial action are not as extensively studied as their other biological activities but are believed to involve disruption of bacterial cell membranes or inhibition of essential cellular processes. The structure of the sesquiterpene coumarin, particularly the nature and position of substituents on the coumarin ring and the structure of the terpene side chain, significantly influences the antibacterial efficacy.[16] For instance, the compound osthenol, which has a prenyl chain at position 8 and a hydroxyl group at position 7, showed the most effective activity against Gram-positive bacteria.[16]

Quantitative Data: Antimicrobial Activity

| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Osthenol (44) | Staphylococcus aureus ATCC 25923 | 62.5 | [16] |

| Osthenol (44) | Bacillus cereus MIP 96016 | 125 | [16] |

| Sanandajin (271) | Helicobacter pylori | 64 | [15] |

| Sanandajin (271) | Staphylococcus aureus | 64 | [15] |

| Ethyl galbanate (273) | Helicobacter pylori | 64 | [15] |

| Ethyl galbanate (273) | Staphylococcus aureus | 64 | [15] |

| Aegelinol | Staphylococcus aureus ATCC | 16 | [17] |

| Aegelinol | Salmonella typhi ATCC | 16 | [17] |

| Agasyllin | Staphylococcus aureus ATCC | 32 | [17] |

| Agasyllin | Salmonella typhi ATCC | 32 | [17] |

Experimental Workflow: Broth Microdilution Method

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of sesquiterpene coumarins against bacterial strains.[18][19]

Materials and Reagents:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test sesquiterpene coumarin compounds, dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (positive control, e.g., Gentamicin)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The typical final volume in each well is 100 µL.

-

Controls: Include the following controls in the plate:

-

Growth Control: Wells with MHB and bacterial inoculum only.

-

Sterility Control: Wells with MHB only.

-

Positive Control: Wells with a serial dilution of a standard antibiotic.

-

Solvent Control: Wells with the highest concentration of the solvent used to dissolve the compound.

-

-

Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Neuroprotective Activity

Emerging evidence suggests that coumarins, including sesquiterpene coumarins, possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases and ischemic brain injury.[20][21]

Mechanism of Action

The neuroprotective effects of these compounds are linked to several mechanisms:

-

Anti-neuroinflammatory Effects: As detailed previously, sesquiterpene coumarins can inhibit neuroinflammation by suppressing the activation of microglia, the brain's resident immune cells.[3] Auraptene, a coumarin, effectively inhibits microglial activation and COX-2 expression in astrocytes following ischemic insults.[20]

-

Activation of Pro-survival Pathways: Some coumarin derivatives have been shown to provide neuroprotection by activating the Tropomyosin receptor kinase B (TRKB)/cAMP-response-element binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[22][23] This pathway is critical for neuronal survival, growth, and synaptic plasticity.

-

Reduction of Apoptotic Caspase Activity: In models of tauopathy, coumarin derivatives reduced the activity of caspases-1, -3, and -6, thereby preventing neuronal apoptosis.[22][23]

-

Antioxidant Activity: The antioxidant properties of coumarins help mitigate oxidative stress, a key contributor to neuronal damage in many neurological disorders.[21]

Quantitative Data: Neuroprotective Activity

Quantitative data for the neuroprotective effects of specific sesquiterpene coumarins are less commonly reported in terms of IC₅₀ values compared to other activities. Studies often focus on percentage reduction of cell death or inflammatory markers.

| Compound | Activity | Model | Result | Reference |

| Auraptene | Neuroprotection | Transient global ischemia mouse model | Inhibited microglia activation and neuronal cell death | [20] |

| LMDS-1 / LMDS-2 | Neuroprotection | SH-SY5Y cells expressing ΔK280 tau | Reduced caspase activity and promoted neurite outgrowth | [22][23] |

Signaling Pathway: TRKB-CREB-BDNF Activation

Caption: Neuroprotective signaling via activation of the TRKB-CREB-BDNF pathway by coumarins.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Sesquiterpene Coumarins from Ferula sinkiangensis Act as Neuroinflammation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-guided isolation of anti-neuroinflammatory sesquiterpene coumarins from Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Undescribed sesquiterpene coumarins from the aerial parts of Ferula sinkiangensis and their anti-inflammatory activities in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biologically active sesquiterpene coumarins from Ferula species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sesquiterpene coumarins from Ferula sinkiangensis K.M.Shen and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sesquiterpene Coumarin Ethers with Selective Cytotoxic Activities from the Roots of Ferula huber-morathii Peşmen (Apiaceae) and Unequivocal Determination of the Absolute Stereochemistry of Samarcandin | MDPI [mdpi.com]

- 12. frontiersin.org [frontiersin.org]

- 13. Unveiling the anti-vitiligo, anti-inflammatory, and antitumor activities of sesquiterpene coumarins isolated from Ferula kuhistanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Profiling for Coumarins and Related O-Naphthoquinones from Mansonia gagei against Solid Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. znaturforsch.com [znaturforsch.com]

- 17. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Umbelliprenin mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Umbelliprenin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has emerged as a promising candidate in anticancer research.[1] Extensive in vitro and in vivo studies have demonstrated its cytotoxic and anti-proliferative effects across a wide range of malignancies, including lung, breast, colorectal, pancreatic, and gastric cancers.[2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which umbelliprenin exerts its anticancer effects, focusing on the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. The document summarizes key quantitative data, details common experimental protocols used in its study, and provides visual representations of its mechanism of action.

Core Mechanisms of Action

Umbelliprenin's anticancer activity is multifactorial, targeting several core hallmarks of cancer. Its primary mechanisms involve the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and suppression of metastasis and angiogenesis, all of which are orchestrated through the modulation of critical intracellular signaling cascades.[1]

Induction of Apoptosis